Isorauhimbine Is a Very Weak α1- and α2-Adrenoceptor Antagonist, Unlike All Other Major Yohimbine Stereoisomers
In a direct comparative functional study using rabbit pulmonary artery strips, 3-epi-α-yohimbine (isorauhimbine) and pseudoyohimbine were classified as 'very weak antagonists at either [α1- or α2-] receptor,' in stark contrast to rauwolscine and β-yohimbine (preferential presynaptic α2-antagonists), yohimbine (mixed α2-antagonist), and corynanthine (preferential postsynaptic α1-antagonist) [1]. This functional classification is corroborated by radioligand binding data from Ferry et al. (1983), which established that yohimbine, alloyohimbine, and rauwolscine possess KDα1/KDα2 selectivity ratios of 635, 46.6, and 112 respectively (indicating strong α2 preference), while corynanthine exhibits a KDα1/KDα2 ratio of 0.036 (strong α1 preference); within the same study, derivatives of epi-α-yohimbine (the configurational class to which isorauhimbine belongs) were found to be very weak α-adrenoceptor blockers [2].
| Evidence Dimension | Functional antagonist potency at α1- and α2-adrenoceptors in isolated tissue |
|---|---|
| Target Compound Data | 3-epi-α-yohimbine (isorauhimbine): very weak antagonist at both α1- and α2-adrenoceptors; primarily accelerated basal DOPEG outflow |
| Comparator Or Baseline | Rauwolscine: preferential presynaptic α2-antagonist (KDα1/KDα2 = 112); Corynanthine: preferential postsynaptic α1-antagonist (KDα1/KDα2 = 0.036); Yohimbine: mixed α2-antagonist (KDα1/KDα2 = 635); β-Yohimbine: preferential presynaptic α2-antagonist (KDα1/KDα2 = 46.6) |
| Quantified Difference | Isorauhimbine exhibits qualitatively weaker antagonism at both receptor subtypes compared to all four comparator stereoisomers, which each show >10-fold selectivity for one subtype over the other |
| Conditions | Rabbit pulmonary artery strips with electrical sympathetic nerve stimulation and 3H-noradrenaline preincubation (functional assay); rat liver plasma membranes (α1) and human platelet membranes (α2) radioligand displacement |
Why This Matters
Researchers requiring selective α1- or α2-adrenoceptor blockade must avoid isorauhimbine, while those seeking a yohimbane scaffold devoid of confounding adrenoceptor antagonism should preferentially select this compound.
- [1] Weitzell R, Tanaka T, Starke K. Pre- and postsynaptic effects of yohimbine stereoisomers on noradrenergic transmission in the pulmonary artery of the rabbit. Naunyn-Schmiedeberg's Arch Pharmacol. 1979;308(2):127-136. doi:10.1007/BF00499054. View Source
- [2] Ferry N, Goodhardt M, Hanoune J, Sevenet T. Binding of yohimbine stereoisomers to alpha-adrenoceptors in rat liver and human platelets. Br J Pharmacol. 1983;78(2):359-364. doi:10.1111/j.1476-5381.1983.tb09401.x. View Source
